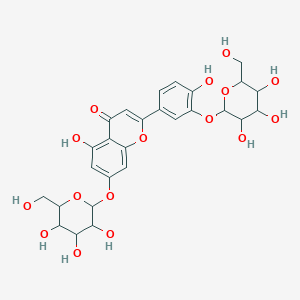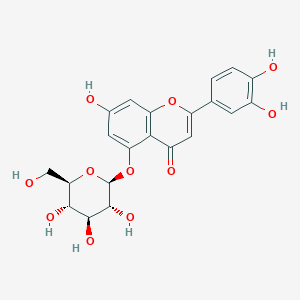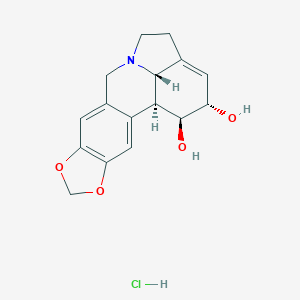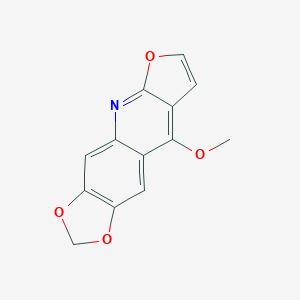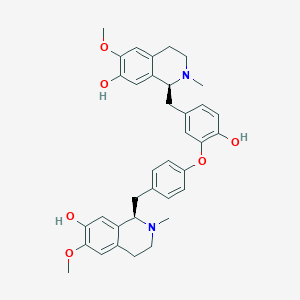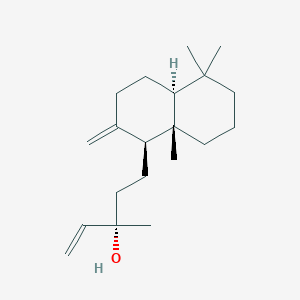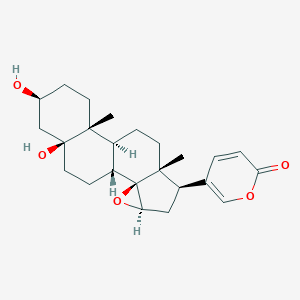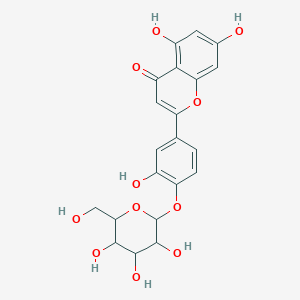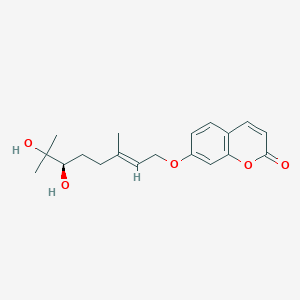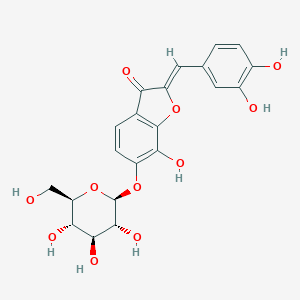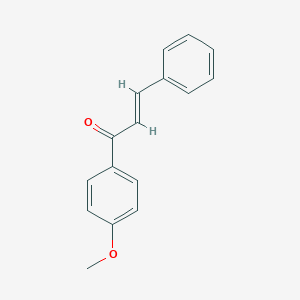
4'-Methoxychalcone
Overview
Description
4’-Methoxychalcone is a chalcone derivative, a type of natural product that belongs to the flavonoid family. It is characterized by the presence of a methoxy group at the 4’ position of the chalcone structure. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-tumor, anti-inflammatory, and antioxidant activities .
Mechanism of Action
Target of Action
The primary target of 4’-Methoxychalcone is PPARγ (Peroxisome Proliferator-Activated Receptor gamma) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipocyte differentiation and glucose homeostasis .
Mode of Action
4’-Methoxychalcone interacts with its target, PPARγ, to regulate adipocyte differentiation . It modulates the expression and secretion of various adipokines in adipose tissue that are involved in insulin sensitivity .
Biochemical Pathways
The interaction of 4’-Methoxychalcone with PPARγ affects the adipogenic pathway . This pathway is responsible for the differentiation of preadipocytes into mature adipocytes, a process that is crucial for maintaining energy balance and insulin sensitivity .
Pharmacokinetics
Chalcones in general are known to have good oral bioavailability . The lipophilicity of 4’-Methoxychalcone might affect its absorption and distribution in the body .
Result of Action
The activation of PPARγ by 4’-Methoxychalcone leads to an increase in the differentiation of preadipocytes . This results in the modulation of the expression and secretion of various adipokines in adipose tissue, which are involved in insulin sensitivity .
Action Environment
The action of 4’-Methoxychalcone can be influenced by various environmental factors. It’s worth noting that the biological activities of chalcones can be affected by their structural features, which can be easily modified to enhance their potency and reduce their toxicity .
Biochemical Analysis
Biochemical Properties
4’-Methoxychalcone regulates adipocyte differentiation through PPARγ activation . It modulates the expression and secretion of various adipokines in adipose tissue that are involved in insulin sensitivity . It has also been found to have significant activity against promastigotes and intracellular amastigotes of Leishmania amazonensis .
Cellular Effects
Molecular Mechanism
At the molecular level, 4’-Methoxychalcone exerts its effects through various mechanisms. It causes an increase in PPARγ expression during differentiation, while C/EBPβ protein expression is relatively unaffected . This suggests that 4’-Methoxychalcone may exert its effects through the modulation of these key regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 4’-Methoxychalcone have been observed over time in laboratory settings. For instance, it has been shown to have a significant impact on the differentiation of preadipocytes over a period of 8 days
Dosage Effects in Animal Models
For instance, oral administration of certain chalcones has shown good effects in animal models infected with Leishmania .
Metabolic Pathways
It is known that chalcones are important secondary metabolites of plants and are biosynthesized via the shikimate pathway .
Transport and Distribution
The microencapsulation of molecules like 4’-Methoxychalcone can raise serious stability issues in microparticle manufacturing and storage .
Subcellular Localization
Chalcone isomerase, an enzyme involved in the biosynthesis of chalcones, has been found in the cytoplasm, cell wall, and nucleus of certain plant cells
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Methoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of p-methoxybenzaldehyde with acetophenone in the presence of an alkaline catalyst, typically sodium hydroxide or potassium hydroxide, in an ethanol solution . The reaction mixture is stirred at room temperature, and the product precipitates out of the solution. The crude product is then purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of 4’-Methoxychalcone follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 4’-Methoxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chalcone epoxides.
Reduction: Reduction of the α,β-unsaturated carbonyl system can yield dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents
Major Products:
Oxidation: Chalcone epoxides.
Reduction: Dihydrochalcones.
Substitution: Halogenated chalcones
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-diabetic properties
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
- 4,4’-Dimethoxychalcone
- Isoliquiritigenin
- Phloretin
- Helichrysetin
- Flavokawain A and C
Comparison: 4’-Methoxychalcone stands out due to its specific methoxy substitution at the 4’ position, which imparts unique pharmacological properties. Compared to other chalcones, it has shown enhanced activity in modulating PPARγ and NF-κB pathways, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHHAPASNNVTSN-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001238595 | |
| Record name | (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001238595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4'-Methoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032585 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22966-19-4, 959-23-9 | |
| Record name | (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22966-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 959-23-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001238595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-styryl p-anisyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-METHOXYCHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM45N45FIZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4'-Methoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032585 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107 °C | |
| Record name | 4'-Methoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032585 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4'-Methoxychalcone?
A1: this compound has the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound has been characterized using various spectroscopic methods, including: * Infrared (IR) spectroscopy [, , , ]* Ultraviolet-Visible (UV-Vis) spectroscopy [, , , ]* Mass Spectrometry (MS) [, , , ]* Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and 2D-NMR (COSY, HMQC, and HMBC) [, , , ]
Q3: What are some of the biological activities reported for this compound?
A3: this compound and its derivatives have demonstrated a range of biological activities, including:* Anti-inflammatory: Inhibition of prostaglandin E2 (PGE2) production by suppressing cyclooxygenase-2 (COX-2) induction. [, , , ]* Anti-angiogenic: Reduction of angiogenesis in chick embryos and bFGF-induced vessel formation. []* Anti-tumor: Inhibition of tumor volume and weight in murine models. []* Antibacterial: Moderate activity against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. []* Antioxidant: Radical scavenging activity against DPPH radicals. [, ]* Antileishmanial: Growth inhibition of Leishmania amazonensis by altering sterol composition and biosynthesis. []* Anti-diabetic: Attenuation of blood glucose levels in streptozotocin-induced diabetic rats. [, ]
Q4: How does this compound interact with its targets to exert its biological effects?
A4: The mechanism of action varies depending on the specific biological activity:
- Anti-inflammatory activity: this compound derivatives inhibit the expression of COX-2 protein, leading to reduced PGE2 production. [, ] They may also suppress NF-κB and AP-1 activation, further contributing to their anti-inflammatory effects. []
- Anti-angiogenic and anti-tumor activities: this compound exhibits anti-proliferative activity against calf pulmonary arterial endothelial cells, possibly by inhibiting COX-2 enzyme induction. []
- Antileishmanial activity: this compound alters sterol composition in Leishmania amazonensis by interfering with sterol biosynthesis, leading to the accumulation of early precursors and reduced levels of mature sterols. []
- Antidiabetic activity: this compound exhibits antihyperglycemic effects, potentially through the inhibition of the alpha-glucosidase enzyme and antiglycation activity. []
Q5: Does this compound exhibit any cytotoxic effects?
A5: Studies have shown varying degrees of cytotoxicity depending on the cell line and concentration tested. For instance:* this compound exhibited moderate cytotoxicity against the HeLa cell line. []* It showed significant cytotoxic activity against the SGC cell line. []* It demonstrated low cytotoxicity in the canine malignant histiocytic cell line DH82 compared to its anti-tumor activity. []
Q6: How do structural modifications of this compound affect its biological activity?
A6: Structural modifications significantly influence the biological activity of this compound:
- Presence of hydroxyl groups: Compounds with 3,4-dihydroxyl substituents on the chalcone scaffold generally exhibit potent antioxidant and anti-inflammatory activities. []
- Methoxy group position: The presence of a methoxy group at the 4'-position is crucial for inhibiting PGE2 production. []
- Additional substituents: Introducing other groups, such as a trifluoromethyl group or prenyl groups, can alter activity profiles and potency. [, ]
- Oxime formation: Converting this compound to its oxime derivative enables its use as a gravimetric and spectrophotometric reagent for Cu(II) determination. []
Q7: What are the potential applications of this compound?
A7: Based on its diverse biological activities, this compound holds potential for various applications:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


